Cas no 7492-65-1 (CINNAMYL PHENYL ACETATE)

CINNAMYL PHENYL ACETATE structure
CINNAMYL PHENYL ACETATE structure
Product Name:CINNAMYL PHENYL ACETATE
CAS No:7492-65-1
MF:C17H16O2
MW:252.307744979858
CID:862297
PubChem ID:5370599
Update Time:2025-04-19

CINNAMYL PHENYL ACETATE Chemical and Physical Properties

Names and Identifiers

    • CINNAMYL PHENYL ACETATE
    • [(E)-3-phenylprop-2-enyl] 2-phenylacetate
    • 3-Phenylallyl phenylacetate
    • Benzeneacetic acid,3-phenyl-2-propenyl ester
    • Benzeneacetic acid,3-phenyl-2-propyl ester
    • Cinnamylalphatoluate
    • FEMA No. 2300
    • phenyl-acetic acid cinnamyl ester
    • Phenyl-essigsaeure-cinnamylester
    • Benzeneacetic acid 3-phenyl-2-propenyl ester
    • Cinnamyl alcohol phenylacetate
    • 7492-65-1
    • SFXQCOMMEMBETJ-KPKJPENVSA-N
    • AI3-36589
    • Cinnamyl phenylacetate [FIFH]
    • 3-Phenyl-2-propenyl benzeneacetate
    • Acetic acid, phenyl-, cinnamyl ester
    • EINECS 231-322-1
    • Cinnamyl alpha-toluate
    • (2E)-3-Phenyl-2-propenyl phenylacetate #
    • RZS01F7HF1
    • CHEBI:174333
    • (2E)-3-Phenyl-2-propen-1-yl phenylacetate
    • Benzeneacetic acid, (2E)-3-phenyl-2-propen-1-yl ester
    • 3-Phenyl-2-propen-1-yl phenylacetate
    • Benzeneacetic acid, (2E)-3-phenyl-2-propenyl ester
    • SCHEMBL382424
    • DTXSID301021199
    • Cinnamyl phenylacetate
    • Benzeneacetic acid, 3-phenyl-2-propyl ester
    • (2E)-3-Phenyl-2-propenyl phenylacetate
    • Benzeneacetic acid, 3-phenyl-2-propenyl ester
    • cinnamyl 2-phenylacetate
    • AKOS006411970
    • 133871-04-2
    • UNII-RZS01F7HF1
    • CINNAMYL PHENYLACETATE [FHFI]
    • Q27288369
    • Benzeneacetic acid, 3-phenyl-2-propenyl ester, (E)-
    • NS00012100
    • Inchi: 1S/C17H16O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2/b12-7-
    • InChI Key: SFXQCOMMEMBETJ-GHXNOFRVSA-N
    • SMILES: O=C(OC/C=C\C1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 252.11500
  • Monoisotopic Mass: 252.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.108
  • PSA: 26.30000
  • LogP: 3.48570
  • FEMA: 2300 | CINNAMYL PHENYLACETATE
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd